molecular formula C18H12N2 B3335161 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole CAS No. 10561-93-0

12H-Benz[5,6]isoindolo[2,1-a]benzimidazole

Cat. No.: B3335161
CAS No.: 10561-93-0
M. Wt: 256.3 g/mol
InChI Key: CQBUPYPPSHKTHC-UHFFFAOYSA-N
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Description

12H-Benz[5,6]isoindolo[2,1-a]benzimidazole is a heterocyclic compound with the molecular formula C18H12N2 and a molecular weight of 256.31 g/mol This compound is characterized by its complex structure, which includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethylnaphthalene with o-phenylenediamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated derivatives.

Scientific Research Applications

12H-Benz[5,6]isoindolo[2,1-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

  • 11H-isoindolo[2,1-a]benzimidazole
  • 6H-Benzimidazo[2,1-a]benz[f]isoindole
  • Benzo[b]phenoxazine

Comparison: 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3,10-diazapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),2,4,6,8,12,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-6-13-10-15-14(9-12(13)5-1)11-20-17-8-4-3-7-16(17)19-18(15)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBUPYPPSHKTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2C4=NC5=CC=CC=C5N41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147213
Record name 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10561-93-0
Record name 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010561930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73747
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73747
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Record name 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12H-BENZ(5,6)ISOINDOLO(2,1-A)BENZIMIDAZOLE
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Record name 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12H-Benz[5,6]isoindolo[2,1-a]benzimidazole
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